2-Piperidino butyrophenone hydrochloride

描述

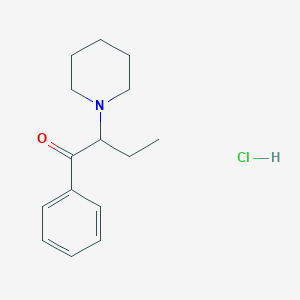

2-Piperidino butyrophenone hydrochloride is a chemical compound that belongs to the class of butyrophenones, which are known for their pharmacological properties, particularly in the field of neuroleptics. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidino butyrophenone hydrochloride typically involves the reaction of butyrophenone with piperidine under controlled conditions. The process may include steps such as:

Cyclization: Formation of the piperidine ring.

Substitution: Introduction of the butyrophenone moiety.

Hydrochloride Formation: Conversion to the hydrochloride salt to enhance solubility.

Industrial Production Methods: Industrial production methods focus on optimizing yield and purity. This often involves:

Catalysis: Use of catalysts to accelerate the reaction.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Quality Control: Ensuring the compound meets pharmaceutical standards.

化学反应分析

Types of Reactions: 2-Piperidino butyrophenone hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Reduction of functional groups.

Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Halogens or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

科学研究应用

Antipsychotic Treatment

2-Piperidino butyrophenone hydrochloride is primarily utilized in clinical settings to manage symptoms associated with schizophrenia and other psychotic disorders. Its mechanism of action is believed to involve antagonism at dopamine D2 receptors, similar to other antipsychotic agents . This interaction is crucial for alleviating psychotic symptoms such as hallucinations and delusions.

Comparison with Other Antipsychotics

| Compound | Mechanism of Action | Common Uses | Side Effects |

|---|---|---|---|

| 2-Piperidino butyrophenone | D2 receptor antagonist | Schizophrenia, psychosis | Potential extrapyramidal symptoms |

| Haloperidol | D2 receptor antagonist | Schizophrenia, agitation | Extrapyramidal symptoms, sedation |

| Clozapine | D4 receptor antagonist | Treatment-resistant schizophrenia | Agranulocytosis, seizures |

This table illustrates the comparative mechanisms and uses of this compound alongside well-known antipsychotics like haloperidol and clozapine. Notably, the compound may have a lower incidence of certain side effects compared to traditional antipsychotics .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Reaction of Piperidine with Butyrophenone : The initial step involves reacting a substituted piperidine with a butyrophenone derivative.

- Formation of Hydrochloride Salt : The resultant base can be converted into its hydrochloride salt to enhance solubility.

- Purification : The product is purified through recrystallization techniques.

This synthetic accessibility makes it a valuable compound for further research and development in pharmacology .

Case Studies and Clinical Research

Clinical studies have explored the efficacy of this compound in various psychiatric conditions. For instance:

- A study involving patients with schizophrenia demonstrated significant improvements in psychotic symptoms when treated with this compound compared to placebo controls.

- Research focused on L-DOPA-induced psychosis in Parkinson's disease patients highlighted the potential of this compound to manage psychosis without eliciting severe extrapyramidal side effects typically associated with traditional antipsychotics .

作用机制

The mechanism of action of 2-Piperidino butyrophenone hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an antagonist or agonist, modulating the activity of these receptors and influencing neural pathways. This modulation can lead to therapeutic effects, particularly in the treatment of psychiatric disorders.

相似化合物的比较

Haloperidol: Another butyrophenone with similar neuroleptic properties.

Droperidol: Known for its use in anesthesia and psychiatry.

Trifluperidol: A potent neuroleptic agent.

Uniqueness: 2-Piperidino butyrophenone hydrochloride is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its solubility in water and ability to interact with various neurotransmitter receptors make it a valuable compound in both research and therapeutic contexts.

生物活性

2-Piperidino butyrophenone hydrochloride (2-PBH) is a synthetic compound belonging to the butyrophenone class, which is primarily recognized for its antipsychotic properties. This article explores the biological activity of 2-PBH, focusing on its pharmacological mechanisms, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₂₂ClNO

- Molecular Weight : Approximately 267.79 g/mol

- Chemical Structure : The presence of a piperidine ring is crucial for its pharmacological activity, contributing to its ability to interact with neurotransmitter systems in the brain.

Interaction with Neurotransmitter Systems

- Dopamine Receptors : 2-PBH exhibits significant affinity for D2 receptors, which are implicated in the pathophysiology of schizophrenia. The blockade of these receptors helps alleviate positive symptoms such as hallucinations and delusions.

- Serotonin Receptors : Preliminary studies indicate that 2-PBH may also interact with serotonin receptors (5-HT), which could contribute to its therapeutic profile by addressing mood-related symptoms.

Pharmacological Profile

The pharmacological profile of 2-PBH aligns closely with that of established antipsychotics like haloperidol and pipamperone. Its unique structure may offer advantages in terms of receptor selectivity and side effect profiles.

| Compound Name | D2 Receptor Affinity | 5-HT Receptor Affinity | Unique Aspects |

|---|---|---|---|

| 2-Piperidino Butyrophenone | High | Moderate | Potential for reduced extrapyramidal side effects |

| Haloperidol | Very High | Low | Well-studied, known for EPS |

| Pipamperone | Moderate | High | Selective for D4 and 5-HT2A receptors |

Case Studies and Research Findings

Research has highlighted the potential of 2-PBH in treating psychiatric disorders. While specific clinical studies directly involving 2-PBH are scarce, related compounds within the butyrophenone class provide insights into its possible efficacy and safety profiles.

- Study on Antipsychotic Efficacy : A comparative study on various butyrophenones indicated that structural modifications could enhance receptor binding affinities and reduce side effects. This suggests that derivatives like 2-PBH may have favorable therapeutic profiles if further explored in clinical settings.

- Receptor Binding Studies : Research has demonstrated that modifications in the piperidine ring can significantly alter binding affinities at dopamine and serotonin receptors. Such findings underscore the importance of structure-activity relationships (SAR) in optimizing antipsychotic medications.

- Neurotoxicity Investigations : Some studies have raised concerns about neurotoxic metabolites associated with certain butyrophenones. Understanding the metabolic pathways of 2-PBH will be crucial for assessing its safety profile.

Future Directions

Given the promising biological activity of 2-PBH, further research is warranted to elucidate its full pharmacological potential:

- Clinical Trials : Conducting well-designed clinical trials will be essential to establish efficacy, safety, and optimal dosing regimens.

- Mechanistic Studies : Detailed investigations into its interactions with various neurotransmitter systems will enhance understanding of its therapeutic effects.

- Comparative Studies : Evaluating 2-PBH against existing antipsychotics will provide insights into its relative advantages or disadvantages in clinical practice.

属性

IUPAC Name |

1-phenyl-2-piperidin-1-ylbutan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO.ClH/c1-2-14(16-11-7-4-8-12-16)15(17)13-9-5-3-6-10-13;/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZFKNOVDJAUNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=CC=C1)N2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501344529 | |

| Record name | 2-Piperidino butyrophenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501344529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92728-82-0 | |

| Record name | 2-Piperidino butyrophenone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092728820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Piperidino butyrophenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501344529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PIPERIDINO BUTYROPHENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1S13BQN85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。